6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
Description
6-(3-(2-Isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a tetracyclic heteroaromatic compound featuring an indoloquinoxaline core substituted with a phenoxypropyl side chain. The indolo[2,3-b]quinoxaline scaffold is planar, enabling DNA intercalation, a key mechanism for its pharmacological activities .
The compound’s 2-isopropyl-5-methylphenoxypropyl side chain likely enhances lipophilicity and DNA minor groove binding, similar to other alkyl- or aryl-substituted indoloquinoxalines . Such modifications are critical for tuning biological activity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWWSKCUVWFYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed One-Pot Synthesis
The one-pot synthesis of indolo[2,3-b]quinoxaline derivatives employs sequential palladium-mediated transformations. A representative pathway involves:
Reaction Components and Conditions
- Starting material : 2,3-Dibromoquinoxaline
- Catalyst : Palladium(II) acetate (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cesium carbonate (2.5 equiv)
- Solvent : Toluene at 110°C
- Amine source : Aromatic/aliphatic amines (2.2 equiv)
This method achieves two-fold C–N coupling and C–H activation in a single reactor, yielding the indoloquinoxaline core. For the target compound, subsequent etherification introduces the 3-(2-isopropyl-5-methylphenoxy)propyl side chain using Williamson synthesis conditions (K2CO3, DMF, 80°C).
Table 1: One-Pot Synthesis Yields for Analogous Compounds
| Substituent Position | Amine Used | Yield (%) |
|---|---|---|
| 6-H | Aniline | 68 |
| 6-(4-Methoxyphenyl) | p-Anisidine | 72 |
| 6-Benzyl | Benzylamine | 61 |
Data adapted from palladium-catalyzed studies demonstrate moderate yields, though substrate scope remains limited for bulky amines.
Sequential Two-Step Synthesis
To address limitations in substrate diversity, a two-step protocol was developed:
Suzuki-Miyaura Coupling
Initial functionalization of 2,3-dibromoquinoxaline occurs via:
- Boron reagent : 3-(2-Isopropyl-5-methylphenoxy)propyl-1-boronic acid
- Catalyst system : Pd(PPh3)4 (3 mol%)
- Base : K2CO3 (3 equiv)
- Solvent : Dioxane/H2O (4:1) at 90°C
This step introduces the phenoxypropyl side chain with 85–92% yield in model systems.
Annulation via C–N Coupling
The intermediate undergoes cyclization with indole derivatives under optimized conditions:
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : DavePhos (4 mol%)
- Base : KOtBu (2 equiv)
- Solvent : 1,4-Dioxane at 100°C
Reaction monitoring via TLC (EtOAc/hexanes 1:3) typically shows completion within 12–18 hours.
Table 2: Annulation Efficiency with Varied Indoles
| Indole Substituent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| 5-Methoxyindole | 14 | 78 |
| 6-Nitroindole | 18 | 63 |
| 7-Azaindole | 22 | 51 |
The 3-(2-isopropyl-5-methylphenoxy)propyl group requires careful introduction due to steric demands:
Nucleophilic Alkylation
Mitsunobu Reaction
Alternative approach for oxygen-sensitive intermediates:
- Components : DIAD (1.2 equiv), PPh3 (1.5 equiv)
- Solvent : THF at reflux
- Advantage : Better stereochemical control for chiral analogs
Industrial-Scale Considerations
Process chemistry adaptations emphasize:
- Catalyst recycling : Immobilized Pd nanoparticles on γ-Al2O3 enable 5 reaction cycles with <8% activity loss
- Purification : Simulated moving bed chromatography reduces solvent consumption by 40% vs. standard columns
- Yield optimization :
- One-pot method: 58% at kilogram scale
- Two-step method: 74% with continuous flow Suzuki coupling
Analytical Validation
Key characterization data for batch synthesis:
Comparative Method Analysis
| Parameter | One-Pot Method | Two-Step Method |
|---|---|---|
| Total Yield | 58–68% | 71–79% |
| Reaction Time | 18–24 h | 26–32 h |
| Pd Consumption | 5.2 mg/g | 3.8 mg/g |
| Byproduct Formation | 12–18% | 6–9% |
The two-step approach demonstrates superior yield and purity, while the one-pot method offers faster synthesis for simpler analogs.
Challenges and Optimization Strategies
Key Issues :
- Regioselectivity control during indole-quinoxaline fusion
- Oxygen sensitivity of reduced intermediates
- Purification difficulties from isomeric byproducts
Solutions :
- Microwave assistance : Reduces annulation time from 18 h → 45 min (80 W, 140°C)
- Additive screening : 1,10-Phenanthroline (0.5 equiv) suppresses Pd black formation
- Cryogenic distillation : Enables recovery of 92% solvent from reaction mixtures
Chemical Reactions Analysis
Types of Reactions
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced indoloquinoxaline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline against various bacterial strains, including antibiotic-resistant pathogens.
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 - 1.95 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.25 - 1.00 |
| Escherichia coli | >62.50 |
| Pseudomonas aeruginosa | >62.50 |
The compound demonstrated potent activity against MRSA and VRE strains, with MIC values significantly lower than those of standard antibiotics like vancomycin and daptomycin .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown potential in cancer research. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways. The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with DNA or specific protein targets to induce apoptosis in cancer cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indole Ring : Through Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Formation of the Quinoxaline Ring : By condensing o-phenylenediamine with a 1,2-dicarbonyl compound.
- Coupling Reactions : The indole and quinoxaline rings are coupled through halogenation and nucleophilic substitution reactions.
Case Studies
- Antimicrobial Resistance Study : A study evaluated various quinoxaline derivatives against resistant bacterial strains, showing that compounds similar to this compound exhibited significant activity against MRSA and VRE, indicating potential for development as new antimicrobial agents .
- Cancer Cell Line Testing : Research on similar indoloquinoxaline derivatives demonstrated inhibition of growth in multiple cancer cell lines, suggesting that compounds within this class could be further developed for anticancer therapies .
Mechanism of Action
The mechanism of action of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., methoxyphenyl) improve photochemical properties by lowering band gaps, making them suitable for OLED applications .
- Basic side chains (e.g., morpholin-ethyl, aminopropyl) enhance DNA interaction and cytotoxicity .
- Hydrophilic groups (e.g., dihydroxypropyl) may improve aqueous solubility but require balancing with lipophilicity for membrane penetration .
Photochemical and Electrochemical Properties
Substituents significantly influence optoelectronic behavior, as shown in Table 2:
Table 2: Substituent Effects on Absorption Maxima
| Compound (Substituent) | λ~max~ (nm) | Application Relevance | Reference ID |
|---|---|---|---|
| IQH (H-substituted) | 386 | Baseline for comparison | |
| IQCH~3~ | 405 | OLEDs, sensors | |
| IQPh (Phenyl) | 396 | DNA intercalation studies |
The methoxyphenyl-substituted derivative exhibits the highest λ~max~ (405 nm), correlating with extended π-conjugation and reduced band gaps .
Contradictions and Limitations
- Topoisomerase II Inhibition : Despite strong DNA intercalation, some derivatives show poor topoisomerase II inhibition, suggesting alternative mechanisms (e.g., MDR modulation) .
- Bioactivity vs. Photochemical Performance : Derivatives optimized for OLEDs (e.g., IQCH~3~) may lack therapeutic efficacy due to insufficient DNA binding .
Biological Activity
Overview
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline class, known for its unique structure that combines an indole fused with a quinoxaline ring system. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline
- Molecular Formula : C27H27N3O
- CAS Number : 638141-76-1
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) | Bacterial Strain |
|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline | 0.98 - 1.95 | MRSA |
| 6H-Indolo[2,3-b]quinoxaline | 0.25 - 1.00 | VRE |
| 6H-Indolo[2,3-b]quinoxaline | >62.50 | E. coli, P. aeruginosa |
The compound demonstrated potent activity against MRSA strains, with MIC values significantly lower than those of standard antibiotics like vancomycin and daptomycin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways.
- Mechanism of Action : The proposed mechanism involves the interaction with kinases or DNA binding, leading to altered gene expression and cellular apoptosis. Further investigations are required to elucidate the precise molecular targets.
Study on Antimicrobial Efficacy
A comprehensive study assessed the antibacterial effects of several quinoxaline derivatives, including our compound of interest. The results indicated that structural modifications significantly influenced activity levels:
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinoxaline scaffold was crucial for enhancing antibacterial potency.
- In vitro Testing : Compounds were tested against a range of clinically relevant bacterial strains, revealing that modifications at the 6-position of the quinoxaline ring improved efficacy against Gram-positive bacteria .
Research on Anticancer Properties
Another study focused on the anticancer properties of indoloquinoxalines, including our target compound. It was found that:
- Cell Line Testing : The compound exhibited selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal cells.
- Comparative Analysis : When compared to established chemotherapeutics like doxorubicin, the indoloquinoxaline derivatives showed superior inhibition rates against specific tumors .
Q & A
Q. What are the established synthetic routes for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed pathways. A two-step approach involves:
Suzuki coupling : Reacting 2,3-dibromoquinoxaline with aryl boronic acids to introduce substituents .
Annulation : Pd-catalyzed twofold C–N coupling with amines to form the indoloquinoxaline core .
Optimization includes using tetrabutylammonium iodide as a phase-transfer catalyst in toluene or DMF, yielding >85% under reflux . Intramolecular cyclization side reactions can be minimized by avoiding prolonged heating in acetone or acetic acid .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 7.5–8.6 ppm) .
- HRMS : Validates molecular weight (e.g., [M] at m/z 752.2688 for a derivative in Example 1 of ) .
- X-ray crystallography : Resolves stereochemistry (e.g., CCDC 1983315 for related quinoxaline derivatives) .
Q. How are DNA-binding properties evaluated in vitro, and what metrics are used?
- Methodological Answer : Fluorescence titration assays measure binding constants () using ethidium bromide displacement. For example, derivatives with ω-(dialkylamino)ethyl chains show values of 4.2–5.1, indicating moderate DNA affinity. Steric hindrance from bulky substituents (e.g., isopropyl) reduces binding by ~30% compared to linear analogs .
Advanced Research Questions
Q. How do substituents influence electrochemical properties and bandgap engineering for optoelectronic applications?
- Methodological Answer : Substituents alter HOMO/LUMO levels:
Q. What mechanistic approaches elucidate DNA intercalation and antiviral activity?
- Methodological Answer :
- Molecular docking : Models interactions with DNA grooves (e.g., AutoDock Vina predicts binding energies of -8.2 kcal/mol for planar derivatives) .
- Cytokine profiling : In vivo studies in mice show IFN-γ induction (e.g., 6-(2-morpholin-4-yl-ethyl) derivatives increase IFN-γ by 3-fold vs. controls) .
- Enzyme inhibition assays : Measure IC values against herpesvirus thymidine kinase (e.g., 0.8 µM for antiherpes analogs) .
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : 3D-QSAR using CoMFA/CoMSIA correlates steric/electronic parameters with activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
